5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime
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Description
5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime is a useful research compound. Its molecular formula is C13H11ClF3N3OS and its molecular weight is 349.76. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound might bind to its target(s) through various types of chemical interactions, such as hydrogen bonding, ionic interactions, or hydrophobic interactions. The trifluoromethyl group, for example, is known to significantly influence the compound’s electronic properties, which could affect its binding affinity and selectivity .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by its chemical structure and properties. For instance, the presence of a trifluoromethyl group could potentially enhance the compound’s metabolic stability .
Biological Activity
5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings.
- Molecular Formula : C20H15ClF3N3O2S
- Molecular Weight : 453.87 g/mol
- CAS Number : Not specified in the search results.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds demonstrate significant antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The synthesized pyrazole derivatives exhibited moderate to strong activity, with some compounds showing IC50 values as low as 2.14 µM against urease, indicating potential for use in treating infections caused by urease-producing bacteria .
Compound | Target Bacteria | IC50 (µM) |
---|---|---|
Compound 7l | Salmonella typhi | 2.14 |
Compound 7m | Bacillus subtilis | 0.63 |
Reference Standard (Thiourea) | - | 21.25 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines. For example, one study reported that a related compound significantly inhibited tumor growth in mice models, showcasing its potential as an anticancer agent .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes related to various diseases:
- Acetylcholinesterase (AChE) : Compounds similar to this compound have shown significant AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases.
- Urease Inhibition : The compound demonstrated strong urease inhibitory activity, which is significant for treating infections associated with urease-producing bacteria .
Enzyme | Inhibition Activity | IC50 (µM) |
---|---|---|
Acetylcholinesterase (AChE) | Strong Inhibitor | Various |
Urease | Strong Inhibitor | 2.14 |
Case Studies
- Anticancer Efficacy : A study involving the administration of a pyrazole derivative showed reduced tumor size and increased apoptosis markers in treated mice compared to controls .
- Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives indicated that those with a chlorobenzyl sulfanyl group exhibited enhanced antibacterial properties against multi-drug resistant strains .
Properties
IUPAC Name |
(NE)-N-[[5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3OS/c1-20-12(22-7-8-2-4-9(14)5-3-8)10(6-18-21)11(19-20)13(15,16)17/h2-6,21H,7H2,1H3/b18-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROFCKDJLKRASM-NGYBGAFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NO)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/O)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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